2-Fluoro-N-(4-(methylthio)benzyl)aniline 2-Fluoro-N-(4-(methylthio)benzyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC19938645
InChI: InChI=1S/C14H14FNS/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3
SMILES:
Molecular Formula: C14H14FNS
Molecular Weight: 247.33 g/mol

2-Fluoro-N-(4-(methylthio)benzyl)aniline

CAS No.:

VCID: VC19938645

Molecular Formula: C14H14FNS

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-N-(4-(methylthio)benzyl)aniline -

Description

"2-Fluoro-N-(4-(methylthio)benzyl)aniline" is an organic compound that belongs to the class of substituted anilines. These compounds are widely studied in medicinal chemistry and material sciences due to their versatile chemical properties and potential biological activities. The structure of this compound consists of a fluorine atom attached to the benzene ring and a methylthio group on the benzyl moiety, linked via an amine functional group.

Structural Characteristics

The molecular structure of "2-Fluoro-N-(4-(methylthio)benzyl)aniline" can be described as follows:

  • Core Structure: Benzyl group substituted with a methylthio (-SCH3) group.

  • Functional Groups:

    • Fluorine substitution on the aromatic ring.

    • Amine (-NH-) linkage connecting the benzyl group.

The presence of electron-withdrawing (fluorine) and electron-donating (methylthio) groups makes this compound chemically unique, influencing its reactivity and interaction with biological targets.

Synthesis

The synthesis of "2-Fluoro-N-(4-(methylthio)benzyl)aniline" typically involves:

  • Nucleophilic Substitution: Introduction of a fluorine atom on the benzene ring using fluorinating agents.

  • Amide Bond Formation: Reaction between a substituted aniline and a methylthiobenzyl halide under controlled conditions.

  • Purification: Techniques like recrystallization or column chromatography are used to isolate the pure compound.

Potential Applications

  • Medicinal Chemistry:

    • Substituted anilines like this compound are often explored for antimicrobial, anticancer, and anti-inflammatory properties.

    • The fluorine atom enhances lipophilicity and metabolic stability, which are desirable traits in drug design.

  • Material Science:

    • Functionalized anilines are precursors for dyes, polymers, and advanced materials due to their electronic properties.

Research Insights

Research into similar compounds provides insights into their chemical behavior:

  • Binding Affinity: Fluorinated aniline derivatives show strong binding to biological targets due to increased electronegativity.

  • Structure-Activity Relationship (SAR): Modifications at the methylthio or fluorine positions can significantly alter biological activity.

Challenges and Future Directions

  • Challenges:

    • Limited availability of comprehensive data specific to this compound.

    • Need for detailed toxicological studies to assess safety profiles.

  • Future Directions:

    • Exploration of its pharmacokinetics and pharmacodynamics in preclinical models.

    • Development of derivatives with enhanced efficacy for therapeutic applications.

Product Name 2-Fluoro-N-(4-(methylthio)benzyl)aniline
Molecular Formula C14H14FNS
Molecular Weight 247.33 g/mol
IUPAC Name 2-fluoro-N-[(4-methylsulfanylphenyl)methyl]aniline
Standard InChI InChI=1S/C14H14FNS/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3
Standard InChIKey DRPRIYGNOWIROR-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)CNC2=CC=CC=C2F
PubChem Compound 29542664
Last Modified Aug 11 2024

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